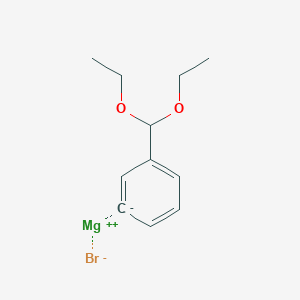

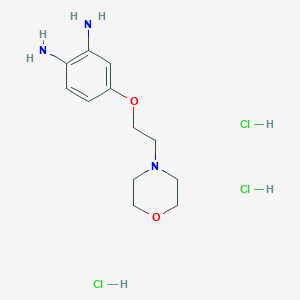

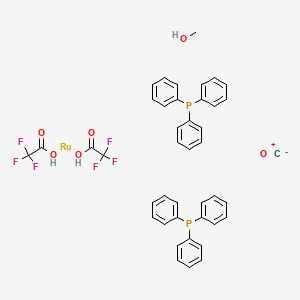

![molecular formula C20H48Cl2N2P2Ru B6336333 Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97% CAS No. 1092372-91-2](/img/structure/B6336333.png)

Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97% (DCPER) is a coordination complex of ruthenium with a bis(phosphino)ethylamine ligand. It is a highly stable, water-soluble, and air-stable compound. It is an important reagent in many areas of chemistry, including organic synthesis, catalysis, and analytical chemistry. DCPER has been widely used in a variety of scientific research applications, including the study of enzyme catalysis, bio-organic synthesis, and drug discovery.

Scientific Research Applications

Catalysis and Reaction Mechanisms

Ruthenium complexes, including derivatives similar to Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), have been extensively studied for their catalytic properties and reaction mechanisms. One notable application involves the catalysis of hydrogen transfer reactions, where these complexes facilitate the transfer of hydrogen between molecules. This property is utilized in various chemical reactions, including the reduction of nitro compounds to amines and the hydrogenation of olefins, showcasing the versatility of ruthenium complexes in synthetic chemistry (Schumann & Opitz, 1980), (Januszkiewicz & Alpar, 1983).

Electrochemical Applications

Ruthenium(II) complexes have shown promise in electrochemical applications, such as the electrochemical detection of pharmaceuticals. Their ability to undergo redox reactions with a stable divalent ruthenium center (Ru 2+) makes them suitable for use in sensors and analytical devices. This has been demonstrated in studies where ruthenium(II) complexes were used for the detection of tadalafil, highlighting the potential for these complexes in developing new electrochemical detection methods (Abu-Nameh, 2020).

Organic Synthesis

The catalytic properties of ruthenium complexes extend to organic synthesis, where they have been utilized in the reductive amination of bio-based compounds. This process involves the conversion of aldehydes or ketones into amines, a fundamental transformation in organic chemistry. Such catalysis is essential for synthesizing a wide range of organic compounds, including pharmaceuticals and fine chemicals, with good yields and broad substrate scope, demonstrating the efficiency of ruthenium complexes in catalyzing these transformations (Xu et al., 2014).

Anticancer Research

In the field of medicinal chemistry, certain ruthenium(II) complexes have been investigated for their anticancer properties. Research has focused on developing water-soluble ligands to enhance the bioavailability and therapeutic potential of these complexes. Preliminary evaluations have revealed significant cytotoxicities against human tumor cell lines, indicating the potential of ruthenium(II) complexes as anticancer agents. This research paves the way for novel anticancer therapies, emphasizing the importance of ruthenium complexes in medicinal chemistry (Hotze et al., 2004).

Mechanism of Action

Target of Action

Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II) is primarily used as a catalyst in various chemical reactions . The primary targets of this compound are the reactants in these reactions. The compound facilitates the transformation of these reactants into desired products.

Mode of Action

As a catalyst, Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II) works by lowering the activation energy of the reaction and accelerating the rate of the reaction . It interacts with the reactants, forming intermediate complexes that can easily transform into the products. After the reaction, the catalyst is released unchanged, ready to participate in subsequent reactions.

Biochemical Pathways

The specific biochemical pathways affected by Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II) depend on the nature of the reaction it catalyzes. For instance, it can be involved in the synthesis of long chain linear fatty acid esters, preparation of ruthenium borohydride complexes for use in hydrogenation reactions, dehydrogenation of ammonia boranes, chemoselective reduction of carboxylic esters, and synthesis of ruthenium beta-aminophosphine hydrido/chloro complexes . Each of these reactions represents a different biochemical pathway, with unique downstream effects.

Result of Action

The result of the action of Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II) is the facilitation of chemical reactions, leading to the efficient production of desired products . On a molecular level, it enables the transformation of reactants into products by forming and breaking bonds. On a cellular level, if used in biological systems, it could potentially influence cellular processes by altering the concentrations of certain molecules.

properties

IUPAC Name |

2-ditert-butylphosphanylethanamine;dichlororuthenium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H24NP.2ClH.Ru/c2*1-9(2,3)12(8-7-11)10(4,5)6;;;/h2*7-8,11H2,1-6H3;2*1H;/q;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUALRLYVUZSWKT-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CCN)C(C)(C)C.CC(C)(C)P(CCN)C(C)(C)C.Cl[Ru]Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H48Cl2N2P2Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

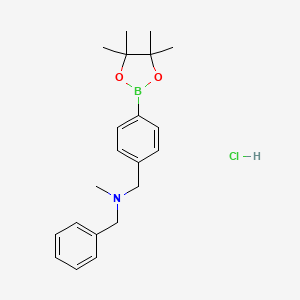

![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6336258.png)

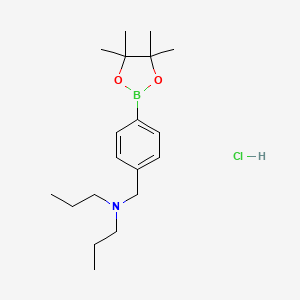

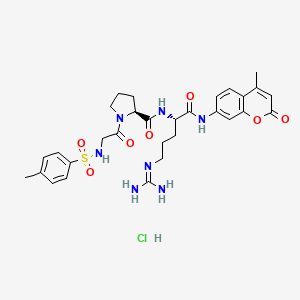

![1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95%](/img/structure/B6336275.png)

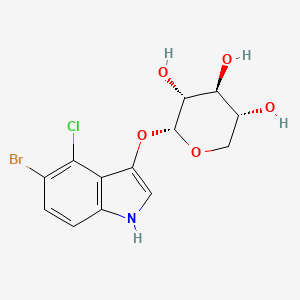

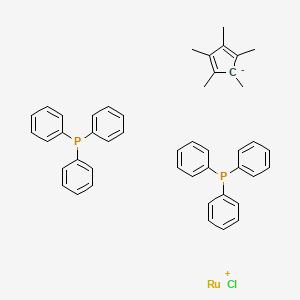

![Dichloro{(S)-(-)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}[(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II)](/img/structure/B6336305.png)

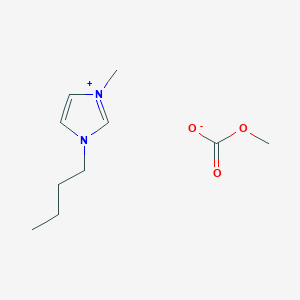

![Dicyclohexyl[9-(3-phenylpropyl)fluoren-9-yl]phosphonium tetrafluoroborate, 95% [cataCXium® FPrPh]](/img/structure/B6336318.png)

![Dicyclohexyl(9-butylfluoren-9-yl)phosphonium tetrafluoroborate, 95% [cataCXium© FBu]](/img/structure/B6336325.png)